

An In-Depth Technical Guide to 4-Chloro-6-ethylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-ethylpyrimidine

CAS No.: 141602-25-7

Cat. No.: B138165

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This guide provides essential technical information regarding **4-Chloro-6-ethylpyrimidine**, a key intermediate in chemical synthesis. The data and protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Compound Data

4-Chloro-6-ethylpyrimidine is a substituted pyrimidine with the chemical formula $C_6H_7ClN_2$.

[1] Its chemical structure is characterized by a pyrimidine ring substituted with a chloro group at position 4 and an ethyl group at position 6.

The fundamental properties of **4-Chloro-6-ethylpyrimidine** are summarized in the table below for quick reference.



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Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-Chloro-6-ethylpyrimidine** are proprietary and vary by manufacturer, a general synthetic approach can be outlined. The synthesis typically involves the chlorination of a corresponding 6-ethylpyrimidin-4-one precursor.

General Synthesis Workflow:

- **Reaction Setup:** The 6-ethylpyrimidin-4-one starting material is dissolved in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a reflux condenser and a stirrer.
- **Chlorination:** A chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), is added to the mixture. Often, a base or catalyst (e.g., dimethylformamide) is used to facilitate the reaction.
- **Reaction Monitoring:** The reaction is typically heated to reflux and monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material.
- **Work-up:** Once the reaction is complete, the excess chlorinating agent is quenched, often by carefully adding the reaction mixture to ice water.
- **Extraction:** The aqueous mixture is neutralized, and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

- Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **4-Chloro-6-ethylpyrimidine**.

Characterization:

The identity and purity of the synthesized **4-Chloro-6-ethylpyrimidine** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Gas Chromatography (GC) or HPLC: To determine the purity of the final product.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of processes related to **4-Chloro-6-ethylpyrimidine**.



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Caption: Generalized workflow for the synthesis and quality control analysis of **4-Chloro-6-ethylpyrimidine**.



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Caption: Relationship between **4-Chloro-6-ethylpyrimidine** and its properties and primary applications.

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References

- 1. 4-Chloro-6-ethylpyrimidine | 141602-25-7 [sigmaaldrich.com]
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